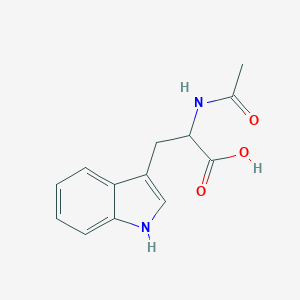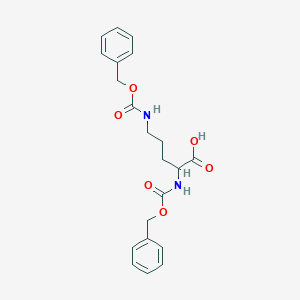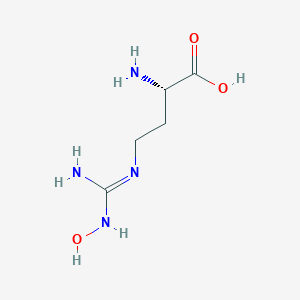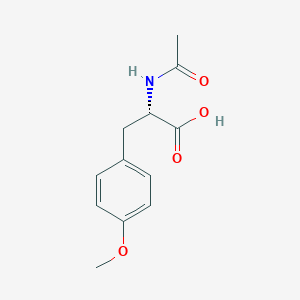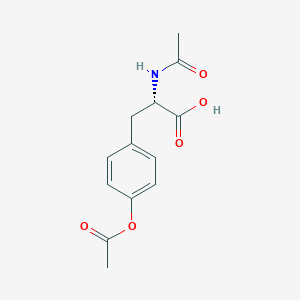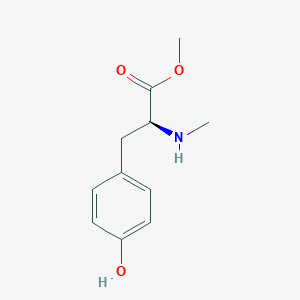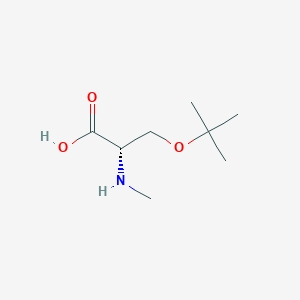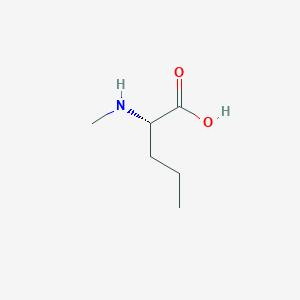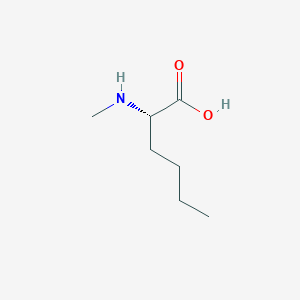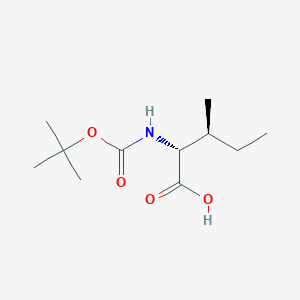
(Chloromethyl)polystyrene
Vue d'ensemble
Description
(Chloromethyl)polystyrene, also known as Merrifield resin, is a type of polymer that has wide applications in the industry . It is an intermediate of multiple kinds of polymer microspheres . The extent of labeling is approximately 4.3 mmol/g Cl loading, and it has a particle size of 200-400 mesh .
Synthesis Analysis
The synthesis of (Chloromethyl)polystyrene is usually conducted via three methods . In one method, the direct chloromethylation of polystyrene-divinylbenzene (PS-DVB) is conducted using polydivinylbenzene (DVB) microsphere and chloromethyl ether (BCME) as reactants . Methylal, trioxymethylene, and thionyl chloride are applied as reactants . The chlorine content of the obtained (Chloromethyl)polystyrene reached 19% under the catalysis of FeCl3 at 45 °C .Molecular Structure Analysis
The molecular structure of (Chloromethyl)polystyrene is characterized by the BET and FT-IR . The chloromethyl-functionalized polystyrene is the most commonly used ammonium cation precursor for making anion exchange resins (AER) and membranes (AEM) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of (Chloromethyl)polystyrene include the chloromethylation of high cross-linked polystyrene-divinylbenzene (PS-DVB) . The degree of chloromethylation depends on the molar ratio of the reagents and the catalyst used .Physical And Chemical Properties Analysis
(Chloromethyl)polystyrene has good chemical thermal stability . It has a significant adsorption property, with an adsorption and removal rate of 99% in a Tl+ solution of 1mg/L .Applications De Recherche Scientifique
Ion-Exchange Resins : The chloromethylation of polystyrene facilitated significant advancements in ion-exchange resin technology between 1950 and 1955, leading to developments in various syntheses and preparations in organic synthesis and metal catalysts bonded with macromolecules (Montheard, Chatzopoulos, & Camps, 1988).
Covalent Scavengers in Medicinal and Environmental Chemistry : Partially quaternized, chloromethylated polystyrene has demonstrated effectiveness as a covalent scavenger in aqueous media, with implications for environmental and medicinal chemistry (Regen et al., 2000).
Biologically Active Polymers : Chloromethylated polystyrene has been used as a backbone to construct potentially biologically active structures such as polyphenethylamines, polyphenylacetamides, and polybarbiturates (Gabbay & Zilkha, 1978).
Anion Exchange Resins and Membranes : It is commonly used as an ammonium cation precursor for anion exchange resins and membranes, with novel methods enhancing safety and efficiency (Gui et al., 2020).
Electron Beam Lithography : Chloromethylated polystyrene has been developed as a high sensitivity and high contrast electron negative resist for electron beam lithography, demonstrating excellent lithographic performances (Imamura et al., 1982).
Direct Resolution of Enantiomers : It serves as a precursor for optically active polymers, used for the direct resolution of optical isomers (Kim, Jeon, & Park, 1988).
Catalysis : Chloromethylated polystyrene supported ionic liquid has been used as a catalyst in aldol-type coupling reactions (Likhar et al., 2009).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for (Chloromethyl)polystyrene involve the development of safer and more environmentally friendly synthesis methods . There is also potential for the development of porous alkaline stable AER and AEM without using metal catalysts, organic pore-forming agents, and carcinogenic raw materials . The development of (Chloromethyl)polystyrene-based materials with advanced properties is also a promising area of research .
Propriétés
IUPAC Name |
(2R,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-6-7(2)8(9(13)14)12-10(15)16-11(3,4)5/h7-8H,6H2,1-5H3,(H,12,15)(H,13,14)/t7-,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJCNLJWUIOIMMF-JGVFFNPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H](C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301233370 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-D-alloisoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301233370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55780-90-0, 13139-16-7 | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-D-alloisoleucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55780-90-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | L-Isoleucine, N-((1,1-dimethylethoxy)carbonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013139167 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-D-alloisoleucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301233370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does CMPS interact with its target molecules?
A1: CMPS itself doesn't inherently target specific molecules. Its power lies in the reactivity of the chloromethyl group (-CH2Cl). This group readily undergoes nucleophilic substitution reactions, allowing for the attachment of various functional groups. These attached groups then dictate the interaction with target molecules. For instance, attaching a tertiary amine creates an anion exchange resin, as demonstrated by research using triethylamine (TEA) and methyldioctylamine (MDOA) to create resins for pertechnetate removal from groundwater [].
Q2: Can you give some examples of downstream effects after CMPS modification?
A2: The downstream effects depend entirely on the modification. Here are some examples from the provided research: * Selective metal ion adsorption: Modification with thiadiazole groups allows for selective palladium adsorption from wastewater []. * Catalytic activity: Introducing sulfonic acid groups creates a solid acid catalyst for cellulose hydrolysis [], []. * Controlled release: Grafting N-bromo-hydantoin enables the controlled release of oxidative bromine for water purification [].
Q3: What is the molecular formula and weight of CMPS?
A3: CMPS doesn't have a single, defined molecular formula or weight like small molecules. It's a polymer, meaning it's made of repeating units. The basic repeating unit of CMPS is styrene with a chloromethyl group attached: C8H7Cl. The 'n' denotes a variable number of repeating units, determining the molecular weight.
Q4: How is CMPS characterized spectroscopically?
A4: Common techniques include: * FTIR Spectroscopy: Identifies characteristic functional groups, like the C-Cl stretch in CMPS. Researchers used FTIR to confirm the incorporation of diaminopropane and β-cyclodextrin in a modified CMPS material []. * NMR Spectroscopy: Provides structural information about the polymer backbone and attached groups. For example, 1H and 13C NMR were used to characterize a new type of sulfur-doped polystyrene synthesized from CMPS []. * XPS (X-ray Photoelectron Spectroscopy): Analyzes elemental composition and chemical states of elements in the material. Researchers used XPS to study the adsorption mechanism of gold(I) thiosulfate complex on azole-functionalized CMPS microspheres [].
Q5: What are some applications where CMPS's material properties are advantageous?
A6: * Solid-phase synthesis: CMPS beads provide a robust and easily separable support for synthesizing peptides [], oligonucleotides [], and other molecules. * Chromatography: Modified CMPS resins serve as stationary phases for separating and purifying various compounds, such as α-amylase [] and p-nitrophenol []. * Adsorbents: Functionalized CMPS materials effectively remove heavy metal ions [], [], [] and organic pollutants [], [] from wastewater.
Q6: Can you provide examples of catalytic applications of modified CMPS?
A8: * Cellulose hydrolysis: Sulfonated CMPS effectively catalyzes the breakdown of cellulose into sugars like glucose and levulinic acid [], []. * Methanolysis of phosphatidylcholine: Quaternary ammonium functionalized CMPS catalyzes the conversion of natural phosphatidylcholine into glycerophosphocholine []. * Suzuki Coupling: N-heterocyclic carbene-palladium complexes supported on CMPS efficiently catalyze the formation of biaryl compounds from aryl bromides and arylboronic acids [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



